alpha-D-Glucopyranoside methyl tetraacetate

Catalog No.
S1483528
CAS No.
604-70-6
M.F
C15H22O10
M. Wt
362.33 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
alpha-D-Glucopyranoside methyl tetraacetate

CAS Number

604-70-6

Product Name

alpha-D-Glucopyranoside methyl tetraacetate

IUPAC Name

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-methoxyoxan-2-yl]methyl acetate

Molecular Formula

C15H22O10

Molecular Weight

362.33 g/mol

InChI

InChI=1S/C15H22O10/c1-7(16)21-6-11-12(22-8(2)17)13(23-9(3)18)14(24-10(4)19)15(20-5)25-11/h11-15H,6H2,1-5H3/t11-,12-,13+,14-,15+/m1/s1

InChI Key

UYWUMFGDPBMNCA-QMIVOQANSA-N

SMILES

CC(=O)OCC1C(C(C(C(O1)OC)OC(=O)C)OC(=O)C)OC(=O)C

Synonyms

Methyl α-D-Glucopyranoside Tetraacetate; NSC 20732;

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC)OC(=O)C)OC(=O)C)OC(=O)C

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC)OC(=O)C)OC(=O)C)OC(=O)C

Synthesis and Characterization:

alpha-D-Glucopyranoside methyl tetraacetate is a derivative of glucose, a simple sugar. It is synthesized by reacting alpha-D-glucopyranose with acetic anhydride in the presence of a catalyst. [] The resulting molecule has four acetyl groups attached to the hydroxyl groups of the glucose ring and a methyl group attached to the anomeric carbon. [] Techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are used to confirm the structure and purity of the synthesized product. []

Glycosyl Donor in Glycosylation Reactions:

Due to its good leaving group ability, alpha-D-glucopyranoside methyl tetraacetate can act as a glycosyl donor in glycosylation reactions. These reactions are essential for the synthesis of complex carbohydrates, including glycosides, which are molecules with biological importance. In a typical glycosylation reaction, alpha-D-glucopyranoside methyl tetraacetate reacts with an acceptor molecule, such as an alcohol, in the presence of a Lewis acid catalyst, forming a glycosidic bond between the two molecules. Researchers utilize alpha-D-glucopyranoside methyl tetraacetate for the synthesis of various glycosides due to its good reactivity and ease of handling.

Applications in Carbohydrate Chemistry:

alpha-D-Glucopyranoside methyl tetraacetate finds applications in various areas of carbohydrate chemistry research. It serves as a valuable starting material for the synthesis of complex carbohydrates, such as oligosaccharides, polysaccharides, and glycoconjugates. [, ] These complex carbohydrates play crucial roles in various biological processes, and their synthesis allows researchers to study their structure, function, and potential therapeutic applications. [, ]

This compound is a carbohydrate ester. It is formed by replacing the hydroxyl groups (OH) at positions 2, 3, 4, and 6 of the alpha-D-glucopyranose ring (the cyclic form of glucose) with acetyl groups (CH3CO) []. The remaining hydroxyl group at position 1 is capped with a methyl group (CH3) [].

Alpha-D-glucopyranoside methyl tetraacetate is synthesized from alpha-D-glucopyranose through a process called acetylation []. This compound serves as a valuable intermediate in organic synthesis, particularly for the preparation of more complex carbohydrates [].


Molecular Structure Analysis

The key feature of alpha-D-glucopyranoside methyl tetraacetate is the alpha-D-glucopyranose ring. This six-membered ring structure contains five carbon atoms and one oxygen atom. The anomeric carbon (C1) has an alpha configuration, meaning the hydroxyl group (replaced by a methyl group in this case) is positioned below the plane of the ring []. The four acetyl groups are attached to the remaining hydroxyl groups at positions 2, 3, 4, and 6, esterifying the molecule [].


Chemical Reactions Analysis

Synthesis:

Alpha-D-glucopyranoside methyl tetraacetate can be synthesized from alpha-D-glucopyranose through acetylation with acetic anhydride (Ac2O) in the presence of a catalyst like pyridine [].

α-D-Glucopyranose + 4 Ac2O + Pyridine -> α-D-Glucopyranoside methyl tetraacetate + 4 HOAc + Pyridine•HOAc

Other Reactions:

Due to the presence of multiple ester groups, alpha-D-glucopyranoside methyl tetraacetate can undergo hydrolysis reactions under acidic or basic conditions, cleaving the ester bonds and releasing the acetyl groups as acetic acid []. Additionally, the molecule can participate in glycosylation reactions, forming glycosides with other carbohydrate acceptors []. However, specific reaction conditions and detailed mechanisms for these processes are beyond the scope of this analysis.

Alpha-D-glucopyranoside methyl tetraacetate does not have a known direct biological function. Its primary application lies in its use as a protected sugar intermediate. The acetyl groups serve as protecting groups, masking the hydroxyl functionalities of the glucose ring and allowing for selective modification at other positions of the molecule during organic synthesis []. Once the desired modifications are complete, the acetyl groups can be removed under specific conditions to regenerate the free hydroxyl groups of the underlying glucose unit [].

XLogP3

0.6

Other CAS

604-70-6

Dates

Modify: 2023-08-15

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